molecular formula C20H17NO3 B2459612 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951952-16-2

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2459612
CAS No.: 951952-16-2
M. Wt: 319.36
InChI Key: FBIUCUVQYDHCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that belongs to the class of chromenooxazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a dihydrochromenooxazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenooxazine core, followed by the introduction of the cyclopropyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-cyclopropyl-10,10-dimethyl-9,10-dihydrophenanthren-9-ol
  • 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione
  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

Compared to similar compounds, 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-20-16(13-4-2-1-3-5-13)10-14-6-9-18-17(19(14)24-20)11-21(12-23-18)15-7-8-15/h1-6,9-10,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIUCUVQYDHCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.